molecular formula C9H10FNO2 B1304804 3-Fluoro-4-methyl-DL-phenylglycine CAS No. 261951-76-2

3-Fluoro-4-methyl-DL-phenylglycine

Cat. No.: B1304804
CAS No.: 261951-76-2
M. Wt: 183.18 g/mol
InChI Key: SSVSYYUISCXCSO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-methyl-DL-phenylglycine typically involves the fluorination of 4-methylphenylglycine. The reaction conditions often include the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) in the presence of a suitable solvent like acetonitrile .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-methyl-DL-phenylglycine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Fluoro-4-methyl-DL-phenylglycine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-methyl-DL-phenylglycine is not fully understood. as an analog of phenylalanine and alanine, it may interact with enzymes and receptors involved in amino acid metabolism and protein synthesis. The fluorine atom may also influence its reactivity and binding properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs. This fluorine substitution can enhance its stability, reactivity, and potential interactions with biological targets.

Properties

IUPAC Name

2-amino-2-(3-fluoro-4-methylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c1-5-2-3-6(4-7(5)10)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSVSYYUISCXCSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379137
Record name 3-Fluoro-4-methyl-DL-phenylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261951-76-2
Record name 3-Fluoro-4-methyl-DL-phenylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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